molecular formula C15H22N4O3 B6460488 4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2549001-40-1

4-(6-methoxypyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B6460488
CAS No.: 2549001-40-1
M. Wt: 306.36 g/mol
InChI Key: JIHHZEFDQMPEBE-UHFFFAOYSA-N
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Description

This compound features a morpholine core substituted at the 4-position with a 6-methoxypyrimidin-4-yl group and at the 2-position with a piperidine-1-carbonyl moiety. Morpholine and piperidine rings are common in medicinal chemistry due to their favorable pharmacokinetic properties, including solubility and metabolic stability . The pyrimidine ring, a nitrogen-containing heterocycle, enhances bioactivity by mimicking natural nucleotides, making such derivatives promising for drug development . The methoxy group at the pyrimidine 6-position likely influences electronic and steric properties, affecting target binding and selectivity.

Properties

IUPAC Name

[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-21-14-9-13(16-11-17-14)19-7-8-22-12(10-19)15(20)18-5-3-2-4-6-18/h9,11-12H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHZEFDQMPEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Features

Target Compound
  • Core : Morpholine (6-membered oxygen-nitrogen heterocycle).
  • Substituents :
    • 4-position: 6-Methoxypyrimidin-4-yl (electron-donating methoxy group).
    • 2-position: Piperidine-1-carbonyl (amide-linked piperidine).
Key Analogs
Compound Name/ID Core Structure Key Substituents Activity/Application Source
VPC-14449 Morpholine 4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl DNA-binding inhibitor (structural discrepancies noted in synthesis)
4-(1-(6-Chloro-2-(3,5-dimethylisoxazol-4-yl)pyridin-4-yl)piperidin-4-yl)morpholine Morpholine-piperidine-pyridine hybrid Chloropyridine, dimethylisoxazole Antimalarial (72% yield, 71% purity)
4-[6-(Morpholin-4-yl)pyridin-3-ylamino]piperidine-1-carboxylic acid isopropyl ester Piperidine-pyrimidine Isopropyl ester, morpholine Kinase inhibition (e.g., PKI-587)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidine, methyl Crystal structure study (drug design scaffold)
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Chloro, methylpiperazine Anticancer (boronic acid coupling)

Physicochemical Properties

  • LogP and Solubility: The target compound’s methoxy group increases hydrophilicity compared to chloro or methyl substituents in analogs (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, LogP ~1.8) . Piperidine-1-carbonyl introduces hydrogen-bonding capacity, improving aqueous solubility relative to non-polar analogs like thienopyrimidines .
  • Molecular Weight: ~390 g/mol (estimated), comparable to kinase inhibitors (e.g., GSK-2126458, MW ~450) but smaller than boronic acid-coupled thienopyrimidines (~500 g/mol) .

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